![molecular formula C15H12FN3O2 B1439421 3-(2-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1204296-96-7](/img/structure/B1439421.png)
3-(2-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Overview
Description
The compound “3-(2-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid” belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For example, one method involves the condensation of carboxylic acid moiety with substituted amine under reflux conditions followed by acid-mediated cyclization .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The Dimroth rearrangement, which involves the isomerization of heterocycles via processes of ring opening and ring closure, has been used in the synthesis of condensed pyrimidines . The rearrangement is catalyzed by acids, bases, and is accelerated by heat or light .Scientific Research Applications
Potassium-Competitive Acid Blocker (P-CAB) Development
The pyrrole derivatives, which are structurally related to pyrazolo[1,5-a]pyrimidine, have been explored for their potential as potassium-competitive acid blockers (P-CABs). These compounds aim to treat conditions like acid reflux by blocking acid secretion in the stomach with high ligand-lipophilicity efficiency (LLE) values .
Anti-Inflammatory Drug Synthesis
Pyrimidine derivatives have been synthesized through cascade reactions involving oxidative dehydrogenation and annulation, leading to compounds with significant anti-inflammatory activities. This suggests that 3-(2-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid could potentially be synthesized using similar methods for anti-inflammatory purposes .
Anticancer Activity
Thiazolopyrimidine derivatives, which share a similar pyrimidine base with the compound , have shown excellent anticancer activity against various human cancer cell lines. They induce cell death by apoptosis through the inhibition of CDK enzymes, indicating that our compound may also possess anticancer properties .
Neuroprotective and Anti-Inflammatory Properties
Triazole-pyrimidine hybrid compounds have been evaluated for their neuroprotective and anti-inflammatory properties. Given the structural similarities, 3-(2-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid could also be investigated for these pharmacological effects .
COX-2 Inhibition for Anti-Inflammatory Activity
Novel ursolic acid-based triazolopyrimidines have been synthesized and screened for their ability to inhibit COX-2, a key enzyme involved in inflammation. The compound may similarly be evaluated for COX-2 inhibition and its potential anti-inflammatory activity .
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[1,5-a]pyrimidine core have been reported to have a high impact in medicinal chemistry . They are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to changes in the biological system .
Biochemical Pathways
Similar compounds have been reported to possess various biological activities, affecting multiple pathways .
Result of Action
Similar compounds have been reported to have diverse biological activities .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Future Directions
properties
IUPAC Name |
3-(2-fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2/c1-8-13(10-5-3-4-6-12(10)16)14-17-7-11(15(20)21)9(2)19(14)18-8/h3-7H,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEUZOFFGGHWSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=C(C(=NN12)C)C3=CC=CC=C3F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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